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Compound of Interest

Compound Name: 5-Bromoquinolin-4-ol

Cat. No.: B1343798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-
Bromoquinolin-4-ol as a versatile building block in organic synthesis, with a focus on its

application in palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-

Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, along with

data on the biological activities of the resulting quinoline derivatives, particularly as kinase

inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Introduction
5-Bromoquinolin-4-ol is a key intermediate in medicinal chemistry and organic synthesis. The

quinoline scaffold is a privileged structure found in numerous biologically active compounds

and approved pharmaceuticals. The presence of a bromine atom at the 5-position and a

hydroxyl group at the 4-position offers two reactive sites for further functionalization, making it

an ideal starting material for the synthesis of diverse libraries of substituted quinolines.[1]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and

Buchwald-Hartwig amination, are powerful methods to introduce aryl, alkynyl, and amino

moieties, respectively, at the 5-position of the quinoline ring.[2] These transformations allow for

the generation of novel compounds with potential therapeutic applications, including as

anticancer agents.[3]
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5-Bromoquinolin-4-ol is primarily utilized in palladium-catalyzed cross-coupling reactions to

generate a variety of 5-substituted quinolin-4-ol derivatives. These reactions are fundamental in

drug discovery for creating diverse chemical entities for structure-activity relationship (SAR)

studies.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 5-
bromoquinolin-4-ol and various aryl or heteroaryl boronic acids, yielding 5-aryl-quinolin-4-ols.

These products are of significant interest as they are scaffolds for potential kinase inhibitors.[4]

Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 5-
bromoquinolin-4-ol and terminal alkynes, producing 5-alkynyl-quinolin-4-ols. This reaction is

valuable for introducing a linear alkyne linker, which can be further functionalized or is a key

feature in biologically active molecules, including potential receptor tyrosine kinase inhibitors.[5]

[6]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 5-aminoquinolin-4-ol derivatives

through the formation of a carbon-nitrogen bond between 5-bromoquinolin-4-ol and a wide

range of primary and secondary amines. The resulting amino-substituted quinolines are

important pharmacophores in medicinal chemistry.[7][8]

Quantitative Data from Representative Reactions
While specific quantitative data for a wide range of reactions starting from 5-bromoquinolin-4-
ol is not extensively tabulated in single sources, the following tables provide representative

data for analogous reactions on similar bromoquinoline scaffolds, which serve as a strong

predictive basis for reaction outcomes with 5-bromoquinolin-4-ol.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline with an Arylboronic Acid[4]
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Entry Arylboronic Acid Product Yield (%)

1

4-

(Trifluoromethoxy)phe

nylboronic acid

8-Methoxy-5-(4-

(trifluoromethoxy)phen

yl)quinoline

70-85

Table 2: Representative Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes[9]

Entry
Bromo-
heterocycle

Terminal
Alkyne

Product Yield (%)

1 5-Bromoindole Phenylacetylene

5-

(Phenylethynyl)-

1H-indole

93

2 5-Bromoindole Propargyl alcohol
3-(1H-Indol-5-

yl)prop-2-yn-1-ol
~85

Table 3: Buchwald-Hartwig Amination of 8-(Benzyloxy)-5-bromoquinoline with Various

Amines[7]

Entry Amine Product Yield (%)

1 Aniline
5-Anilino-8-

(benzyloxy)quinoline
75

2 4-Methoxyaniline

8-(Benzyloxy)-5-((4-

methoxyphenyl)amino

)quinoline

80

3 Diphenylamine

8-(Benzyloxy)-5-

(diphenylamino)quinoli

ne

82

Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and

Buchwald-Hartwig amination reactions adapted for 5-Bromoquinolin-4-ol based on
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established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-
Bromoquinolin-4-ol
This protocol describes the synthesis of 5-aryl-quinolin-4-ols via a palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction.

Materials:

5-Bromoquinolin-4-ol

Arylboronic acid (1.2 - 1.5 equivalents)

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

SPhos (4-10 mol%)

Potassium phosphate (K₃PO₄) (2-3 equivalents)

1,4-Dioxane

Water

Argon or Nitrogen gas

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To an oven-dried Schlenk flask, add 5-Bromoquinolin-4-ol (1.0 equiv.), the arylboronic acid

(1.2 equiv.), and potassium phosphate (2.5 equiv.).

Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (3 mol%) and SPhos

(6 mol%).

Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
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Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The

reaction concentration should be approximately 0.1 M with respect to the 5-bromoquinolin-
4-ol.

Place the reaction flask in a preheated oil bath at 90-110 °C.

Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate

the layers.

Extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

5-aryl-quinolin-4-ol.

Experimental Workflow for Suzuki-Miyaura Coupling

Reaction Setup Reaction Work-up & Purification

Combine 5-Bromoquinolin-4-ol,
Arylboronic acid, K3PO4 Add Pd(OAc)2/SPhos Purge with Ar/N2 Add degassed Dioxane/H2O Heat to 90-110 °C Stir for 12-24h

(Monitor by TLC/LC-MS)
Cool and perform
aqueous work-up Extract with Ethyl Acetate Dry, concentrate,

and purify by chromatography Product
5-Aryl-quinolin-4-ol

Click to download full resolution via product page

General workflow for the Suzuki-Miyaura coupling of 5-Bromoquinolin-4-ol.
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Protocol 2: Sonogashira Coupling of 5-Bromoquinolin-4-
ol
This protocol outlines the synthesis of 5-alkynyl-quinolin-4-ols via a palladium-copper co-

catalyzed Sonogashira coupling.

Materials:

5-Bromoquinolin-4-ol

Terminal alkyne (1.2 - 1.5 equivalents)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

Copper(I) iodide (CuI) (3-10 mol%)

Triethylamine (Et₃N) or another suitable amine base

Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)

Argon or Nitrogen gas

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a dry Schlenk flask, add 5-Bromoquinolin-4-ol (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and

CuI (5 mol%).

Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF) via syringe.

Add the amine base (e.g., triethylamine, 2.0 equiv.), followed by the dropwise addition of the

terminal alkyne (1.2 equiv.).

Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the

reactivity of the alkyne. Monitor the reaction progress by TLC.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1343798?utm_src=pdf-body
https://www.benchchem.com/product/b1343798?utm_src=pdf-body
https://www.benchchem.com/product/b1343798?utm_src=pdf-body
https://www.benchchem.com/product/b1343798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with

an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

5-alkynyl-quinolin-4-ol.

Catalytic Cycle of the Sonogashira Coupling
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Palladium Cycle

Copper Cycle
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5-Alkynyl-quinolin-4-ol

Cu(I)X
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(Base)
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Click to download full resolution via product page

Simplified catalytic cycles of the Sonogashira coupling reaction.

Protocol 3: Buchwald-Hartwig Amination of 5-
Bromoquinolin-4-ol
This protocol is for the synthesis of 5-amino-quinolin-4-ol derivatives via a palladium-catalyzed

Buchwald-Hartwig amination.
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Materials:

5-Bromoquinolin-4-ol

Amine (primary or secondary, 1.1 - 1.5 equivalents)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%) or Palladium(II) acetate

(Pd(OAc)₂) (2-5 mol%)

A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos) (2-10

mol%)

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate

(Cs₂CO₃)) (1.4 - 2.5 equivalents)

Anhydrous, degassed toluene or 1,4-dioxane

Argon or Nitrogen gas

Standard laboratory glassware for inert atmosphere reactions

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2

mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4

equiv.) to an oven-dried Schlenk tube.

Add 5-Bromoquinolin-4-ol (1.0 equiv.) and the desired amine (1.2 equiv.).

Add anhydrous, degassed toluene via syringe.

Seal the tube and heat the reaction mixture to 90-120 °C.

Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.
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Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove

palladium residues.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to afford the pure 5-amino-

quinolin-4-ol derivative.

Logical Flow of Buchwald-Hartwig Amination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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